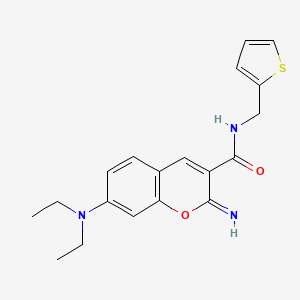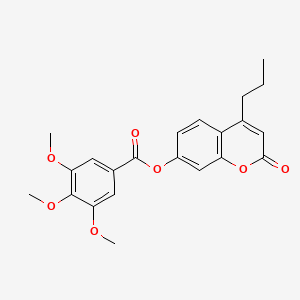![molecular formula C11H12N4OS B4736387 N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4736387.png)
N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide
Übersicht
Beschreibung
N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide, also known as PTETC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of triazole derivatives, which have been found to exhibit a diverse range of biological activities.
Wirkmechanismus
The mechanism of action of N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide involves the inhibition of CA IX activity. CA IX is an enzyme that is involved in the regulation of pH in cancer cells, and its overexpression has been linked to a poor prognosis in many types of cancer. N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide binds to the active site of CA IX and prevents it from catalyzing the conversion of carbon dioxide to bicarbonate, leading to a decrease in pH and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against CA IX, N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide has been found to exhibit antifungal activity and may also have potential as an antibacterial agent. N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide has also been found to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of CA IX, which is overexpressed in many types of cancer cells. This makes it a potentially useful tool for studying the role of CA IX in cancer biology. However, one limitation of using N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide as a potential treatment for fungal infections, which are a major public health concern. Additionally, further studies are needed to elucidate the mechanism of action of N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide and to explore its potential use in the treatment of other diseases, such as inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide has been investigated for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. Inhibition of CA IX activity has been shown to reduce tumor growth and increase the effectiveness of chemotherapy. N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide has also been investigated for its potential use as an antifungal agent, as it has been found to exhibit activity against several species of fungi.
Eigenschaften
IUPAC Name |
N-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(10-13-8-14-15-10)12-6-7-17-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,16)(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGNNJMCOLOFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6863391 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4736320.png)

![{2-[2-(ethylthio)-1H-benzimidazol-1-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4736332.png)
![2-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4736337.png)
![3-(4-tert-butylphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4736339.png)
![ethyl {[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B4736350.png)
![N-(2-methoxy-5-methylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4736358.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4736364.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4736377.png)

![ethyl 1-[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4736397.png)
![N-(2-{[(3-chlorophenoxy)acetyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4736401.png)
